
Endothal monohydrate, PESTANAL(R), analytical standard
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Endothal monohydrate, PESTANAL®, analytical standard is a high-purity compound used primarily for analytical purposes. It is known chemically as 3,6-epoxy-cyclohexan-1,2-dicarboxylic acid monohydrate. This compound is utilized in various scientific fields due to its precise and reliable properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of endothal monohydrate involves the reaction of cyclohexene with maleic anhydride to form the corresponding adduct. This adduct is then subjected to epoxidation using a peracid, such as peracetic acid, to yield the desired product. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods: Industrial production of endothal monohydrate follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-efficiency reactors and purification techniques, such as recrystallization, is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: Endothal monohydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed: The major products formed from these reactions include various carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Endothal monohydrate is widely used in scientific research due to its versatility:
Chemistry: It serves as a standard for analytical methods, including high-performance liquid chromatography and gas chromatography.
Biology: It is used in studies involving enzyme inhibition and metabolic pathways.
Medicine: Research on its potential therapeutic effects and interactions with biological systems is ongoing.
Industry: It is employed in the development and testing of herbicides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of endothal monohydrate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit certain enzymatic activities, leading to alterations in metabolic pathways. The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Diquat dibromide: Another herbicide with similar applications in agriculture.
Methotrexate hydrate: Used in medical research for its inhibitory effects on enzymes.
Cyclohexane-1,2-dicarboxylic anhydride: A related compound with similar chemical properties.
Uniqueness: Endothal monohydrate is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its high purity and reliability as an analytical standard make it particularly valuable in scientific research.
Propiedades
Fórmula molecular |
C8H12O6 |
|---|---|
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
(1R,4S)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid;hydrate |
InChI |
InChI=1S/C8H10O5.H2O/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12;/h3-6H,1-2H2,(H,9,10)(H,11,12);1H2/t3-,4+,5?,6?; |
Clave InChI |
RHLALKDQINFLPM-UCDWXUIISA-N |
SMILES isomérico |
C1C[C@H]2C(C([C@@H]1O2)C(=O)O)C(=O)O.O |
SMILES canónico |
C1CC2C(C(C1O2)C(=O)O)C(=O)O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


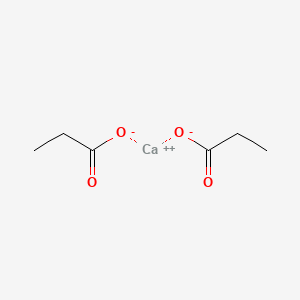
![8-Chloro-7-[2-(4-ethylphenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B12058483.png)
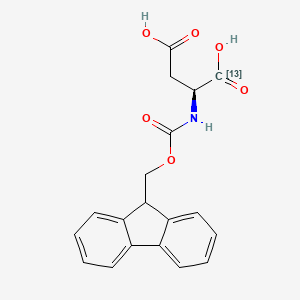
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B12058485.png)
![3-[(1-{[2-(4-Hydroxyphenyl)-1-[(4-methyl-2-oxochromen-7-yl)carbamoyl]ethyl]carbamoyl}-3-methylbutyl)carbamoyl]propanoic acid](/img/structure/B12058490.png)
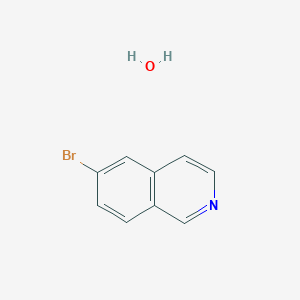

![Rel-((1R,2R,3R,4S)-bicyclo[2.2.2]oct-5-ene-2,3-diyl)dimethanol](/img/structure/B12058522.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-(5-[(2-isopropyl-5-methylphenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-YL)ethanone](/img/structure/B12058524.png)
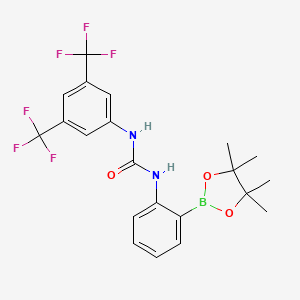
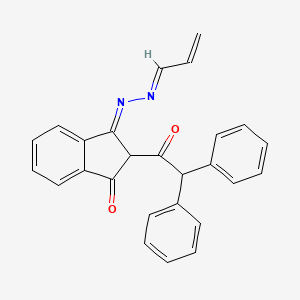
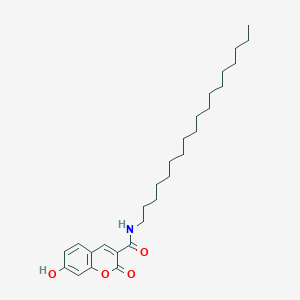
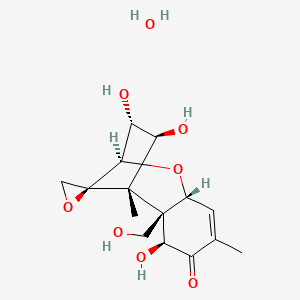
![2-[5-(3-bromophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]-1-(4-chlorophenyl)ethanone](/img/structure/B12058539.png)
